4-Methylhepta-3,5-dien-2-one
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Overview
Description
It is a colorless to pale yellow oily liquid with a cinnamon-like odor and a coconut undertone . This compound is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhepta-3,5-dien-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpent-3-en-2-one with acetylene in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the dehydrogenation of 4-methylheptan-3-one using a dehydrogenation catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 4-methylheptan-3-one. This process is carried out in large reactors with continuous monitoring of temperature, pressure, and catalyst activity to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Methylhepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to saturated alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylhepta-3,5-dien-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylhepta-3,5-dien-2-one involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different biological activities . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4-Methylhepta-3,5-dien-2-one can be compared with other similar compounds, such as:
6-Methyl-3,5-heptadien-2-one: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
2-Methylhepta-2,4-dien-6-one: Another isomer with a different position of the double bonds.
6-Methyl-3,5-heptadiene-2-one: A compound with similar structure but different reactivity due to the absence of the carbonyl group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
CAS No. |
29178-97-0 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-methylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-4-5-7(2)6-8(3)9/h4-6H,1-3H3 |
InChI Key |
CLLAEQBTPCCTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC(=O)C)C |
Origin of Product |
United States |
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